1-(2-Methoxyphenyl)-3-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea
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Description
1-(2-Methoxyphenyl)-3-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a useful research compound. Its molecular formula is C24H27N5O4S and its molecular weight is 481.57. The purity is usually 95%.
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Scientific Research Applications
Cytotoxic Agents in Cancer Research
A study by Ghasemi, Sharifi, and Mojarrad (2020) focused on the synthesis and biological evaluation of novel piperazinone derivatives, including compounds structurally similar to the queried chemical, as cytotoxic agents. These compounds were tested against cancer cell lines and normal cells, revealing that certain substitutions could increase cytotoxicity towards cancer cells without significantly affecting normal cells. This suggests potential applications in targeted cancer therapy (Ghasemi, Sharifi, & Mojarrad, 2020).
Structural and Conformational Analysis
Research by Iriepa and Bellanato (2013) on tri-substituted ureas containing N-methylpiperazine, phenyl, and N-heterocyclic substituents revealed insights into their structural and conformational behaviors. The findings from spectroscopic studies indicate the flexibility and dynamic nature of these compounds, which could inform their design and optimization for specific biological functions (Iriepa & Bellanato, 2013).
Modulation of Feeding and Stress Responses
A study by Piccoli et al. (2012) explored the role of Orexin-1 receptor mechanisms in compulsive food consumption and stress responses. Compounds structurally related to the queried chemical were used to investigate their effects in a model of binge eating in rats. The results suggest that selective antagonism at specific receptors could represent a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).
Antimicrobial and Antiviral Activities
Research into new 1,2,4-Triazole derivatives, including compounds related to the queried chemical, has demonstrated good to moderate antimicrobial activities against various test microorganisms. Such studies highlight the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Drug Design and Hypoglycemic Agents
A study by Panchal et al. (2017) involved the design, synthesis, and evaluation of substituted sulphonylureas/guanidine-based derivatives, including compounds similar to the queried chemical, as hypoglycemic agents. The in vivo studies on diabetic rats indicated considerable activity, suggesting these compounds' relevance in diabetes treatment (Panchal et al., 2017).
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4S/c1-32-20-9-5-3-7-18(20)26-23(31)27-24-25-17(16-34-24)15-22(30)29-13-11-28(12-14-29)19-8-4-6-10-21(19)33-2/h3-10,16H,11-15H2,1-2H3,(H2,25,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJSHAUPVUAXDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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